2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile chemical structure properties
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile chemical structure properties
The following technical monograph details the chemical structure, physicochemical properties, and synthetic utility of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile . This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a bifunctional scaffold in drug discovery.
Physicochemical Profiling and Synthetic Utility
Executive Summary
2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile (C₁₁H₁₀N₄) is a versatile heterocyclic building block characterized by two distinct functional handles: an electron-rich 3-aminopyrazole moiety and an electron-deficient 2-cyanobenzyl group. This bifunctional nature makes it a privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (where the aminopyrazole acts as a hinge binder) and GPCR ligands. It serves as a structural analog to key intermediates used in the synthesis of DPP-4 inhibitors (e.g., Alogliptin), offering a "scaffold hopping" opportunity by replacing the uracil core with a pyrazole ring.
Structural Analysis & Physicochemical Properties
The compound consists of a benzonitrile ring linked via a methylene bridge to the N1-position of a 3-aminopyrazole system. The regiochemistry of the N-alkylation is critical, as the 3-amino tautomer is chemically distinct from the 5-amino isomer.
Physicochemical Data Profile
| Property | Value (Predicted/Experimental) | Technical Note |
| Molecular Formula | C₁₁H₁₀N₄ | - |
| Molecular Weight | 198.23 g/mol | Ideal fragment size (<300 Da) |
| LogP (Octanol/Water) | 1.2 ± 0.3 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~65 Ų | Polar surface area dominated by nitrile and amine |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic primary amine (reduced by pyrazole aromaticity) |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 3 | Pyrazole N2, Nitrile N, Amine N |
| Rotatable Bonds | 2 | Methylene bridge allows conformational flexibility |
Tautomerism and Regiochemistry
The 3-aminopyrazole precursor exists in equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole tautomers. Upon alkylation with 2-cyanobenzyl bromide, the substitution can occur at either nitrogen (N1 or N2).
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Target Isomer (N1-alkyl): 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile.
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Regioisomer (N2-alkyl): 2-((5-Amino-1H-pyrazol-1-yl)methyl)benzonitrile.
Differentiation is achieved via NOE (Nuclear Overhauser Effect) NMR :
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N1-Isomer: Strong NOE between the benzylic methylene protons and the pyrazole H-5 proton.
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N2-Isomer: Strong NOE between the benzylic methylene protons and the amino group (or lack of interaction with H-5).
Synthetic Pathways & Protocols
The synthesis relies on a controlled nucleophilic substitution (Sɴ2) reaction. The primary challenge is controlling the regioselectivity to favor the N1-alkylation.
Reaction Scheme: N-Alkylation
Figure 1: Synthetic pathway for the N-alkylation of 3-aminopyrazole, highlighting the divergent regiochemical outcomes.
Detailed Experimental Protocol
Objective: Synthesis of 2-((3-Amino-1H-pyrazol-1-yl)methyl)benzonitrile via base-mediated alkylation.
Reagents:
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3-Aminopyrazole (1.0 eq)
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2-(Bromomethyl)benzonitrile (1.05 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
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Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-aminopyrazole (10 mmol) in anhydrous DMF (20 mL).
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Deprotonation:
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Method A (Mild): Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.
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Method B (Strong): Cool to 0°C, add NaH (12 mmol, 60% dispersion), and stir for 30 minutes until gas evolution ceases.
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Alkylation: Add a solution of 2-(bromomethyl)benzonitrile (10.5 mmol) in DMF (5 mL) dropwise over 15 minutes.
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Note: Slow addition at low temperature (0°C) favors the kinetic product (N1-alkylation).
-
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (5% MeOH in DCM) or LC-MS.
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Work-up: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude residue typically contains a mixture of N1 and N2 isomers. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM). The N1-isomer (target) is generally less polar than the N2-isomer due to internal hydrogen bonding effects or dipole moment alignment.
Reactivity & Medicinal Chemistry Applications
This scaffold allows for divergent synthesis, enabling the construction of complex libraries.
Functional Group Transformations
The molecule possesses three distinct reactive centers:
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Primary Amine (C3-NH₂): Nucleophilic handle for amide coupling, reductive amination, or urea formation.
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Nitrile (CN): Electrophilic handle for hydrolysis (to amide/acid), reduction (to benzylamine), or cycloaddition (to tetrazole).
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Pyrazole C4-H: Nucleophilic site for electrophilic aromatic substitution (e.g., halogenation), enabling further cross-coupling (Suzuki/Sonogashira).
Divergent Synthesis Workflow
Figure 2: Divergent synthetic utility of the scaffold, illustrating key transformations for library generation.
Therapeutic Relevance
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Kinase Inhibition: The 3-aminopyrazole motif is a classic "hinge binder" in kinase inhibitors (e.g., Tozasertib, VX-680). The 2-cyanobenzyl group provides a hydrophobic tail that can occupy the back-pocket of the ATP binding site.
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DPP-4 Inhibition: Analogous to the 2-cyanobenzyl group found in Alogliptin and Trelagliptin . This scaffold can be used to generate novel DPP-4 inhibitors by coupling the amine to a piperidine or pyrrolidine moiety.
Analytical Characterization Standards
To validate the identity and purity of the synthesized compound, the following analytical criteria should be met:
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¹H NMR (400 MHz, DMSO-d₆):
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~5.30 ppm (s, 2H): Benzylic methylene (
). - ~7.50 ppm (d, 1H): Pyrazole H-5 (coupling with H-4).
- ~5.60 ppm (d, 1H): Pyrazole H-4.
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~4.5-5.0 ppm (br s, 2H): Amine (
), D₂O exchangeable. - ~7.4-7.8 ppm (m, 4H): Aromatic benzonitrile protons.
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~5.30 ppm (s, 2H): Benzylic methylene (
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¹³C NMR (100 MHz, DMSO-d₆):
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Diagnostic peaks: Nitrile carbon (~117 ppm), Benzylic carbon (~50-55 ppm), Pyrazole C3-NH₂ (~155 ppm).
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Mass Spectrometry (ESI+):
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Calculated [M+H]⁺: 199.09.
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Found [M+H]⁺: 199.1 ± 0.1.
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References
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Regioselectivity in Aminopyrazole Alkylation
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Source: National Institutes of Health (NIH) / PMC.
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Link:[Link]
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Synthesis of Alogliptin Intermediates (Analogous Chemistry)
- Title: Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor.
- Source: Organic Process Research & Development (ACS Public
-
Link:[Link]
-
General Pyrazole Chemistry
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Microwave-Assisted Alkylation
- Title: A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradi
- Source: Sciforum (MDPI).
-
Link:[Link]
